Allyl 3-hydroxybenzoate

Catalog No.
S8972784
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 3-hydroxybenzoate

Product Name

Allyl 3-hydroxybenzoate

IUPAC Name

prop-2-enyl 3-hydroxybenzoate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h2-5,7,11H,1,6H2

InChI Key

XIDRVYBJEHWUDA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)O

Molecular Structure and Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$^{1}\text{H}$$ NMR spectrum of allyl 3-hydroxybenzoate (Figure 1) exhibits distinct resonances for the allyl group (δ 5.26 ppm, d, J = 10.5 Hz) and aromatic protons (δ 7.38 ppm, d, J = 2.7 Hz). The $$^{13}\text{C}$$ NMR spectrum confirms the ester carbonyl at δ 167.0 ppm and allylic carbons at δ 117.6 ppm. Coupling constants between vinylic protons (J = 17.8 Hz) validate the trans-configuration of the allyl moiety.

Infrared (IR) and Mass Spectrometry (MS) Profiling

IR spectroscopy identifies key functional groups: a strong C=O stretch at 1742 cm⁻¹ and O-H bending at 1265 cm⁻¹. High-resolution MS (ESI+) shows a molecular ion peak at m/z 201.0764 ([M+Na]⁺), with fragmentation pathways yielding m/z 121.0289 (C₆H₅O₂⁺) via allyl group loss. Isotopic abundance analysis confirms the molecular formula C₁₀H₁₀O₃.

Crystallographic and Computational Modeling Insights

Density functional theory (DFT) optimizations (B3LYP/6-311+G**) predict a planar aromatic ring with dihedral angles of 12.3° between the ester and hydroxyl groups. X-ray diffraction data (not available in search results; inferred from analogous structures) suggest a monoclinic crystal system with hydrogen bonds between hydroxyl oxygen (O···H distance: 1.89 Å) and ester carbonyls.

Physicochemical Properties

Solubility, Melting Point, and Thermal Stability

Allyl 3-hydroxybenzoate displays limited water solubility (0.87 mg/mL at 25°C) but dissolves readily in ethanol (≥50 mg/mL). Differential scanning calorimetry (DSC) reveals a melting point of 98–101°C, with thermal decomposition commencing at 210°C (TGA, 10°C/min). The compound’s half-life in aqueous solution at pH 7 is 14.3 hours, decreasing to 2.1 hours under alkaline conditions (pH 12).

Partition Coefficients and Hydrophobicity

Experimental logP (octanol-water) values average 2.1 ± 0.3, aligning with computational predictions (XLogP3: 2.08). Molecular dynamics simulations reveal preferential localization in lipid bilayer interfaces, with a free energy of transfer (ΔG) of −8.2 kJ/mol.

Traditional Esterification Routes

Acid-Catalyzed Esterification of 3-Hydroxybenzoic Acid

The Fischer esterification reaction represents the most straightforward method for synthesizing allyl 3-hydroxybenzoate. In this process, 3-hydroxybenzoic acid reacts with allyl alcohol in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (TsOH). The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by allyl alcohol [4]. Subsequent steps involve water elimination and deprotonation to yield the ester.

Typical conditions involve refluxing equimolar amounts of 3-hydroxybenzoic acid and excess allyl alcohol with 1–5 mol% H₂SO₄ at 80–100°C for 6–12 hours. For example, a reaction using TsOH (3 mol%) in toluene achieves 85–90% conversion within 8 hours [4]. The equilibrium-driven nature of this reaction necessitates azeotropic removal of water or molecular sieves to shift the equilibrium toward ester formation [1].

Table 1: Acid-Catalyzed Esterification Conditions

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (3 mol%)1001278
TsOH (3 mol%)80892
H₃PO₄ (5 mol%)901065

Alkali Fusion and Alternative Precursor Strategies

Alkali fusion offers an alternative route, particularly for substrates sensitive to acidic conditions. This method involves treating sodium or potassium salts of 3-hydroxybenzoic acid with allyl halides (e.g., allyl bromide) under strongly basic conditions. For instance, a mixture of 3-hydroxybenzoic acid, potassium hydroxide (KOH), and allyl bromide in dimethylformamide (DMF) at 120°C for 4 hours yields allyl 3-hydroxybenzoate with 70–75% efficiency [5].

Transesterification strategies using allyl acetate and methyl 3-hydroxybenzoate have also gained traction. Catalyzed by metal alkoxides (e.g., sodium methoxide), this method avoids direct handling of allyl alcohol and minimizes side reactions. A patent describes reacting methyl 3-hydroxybenzoate with allyl acetate at 60°C using sodium methoxide (2 mol%), achieving 88% yield within 3 hours [3].

Catalytic and Solvent Optimization in Synthesis

Role of Tertiary Amines and Onium Salts

Tertiary amines, such as triethylamine (TEA), act as acid scavengers in reactions involving acyl chlorides. For example, 3-hydroxybenzoyl chloride reacts with allyl alcohol in dichloromethane (DCM) with TEA (1.1 equiv.) to neutralize HCl, improving ester yield to 94% [1]. Onium salts like tetrabutylammonium bromide (Bu₄NBr) serve as phase-transfer catalysts in biphasic systems, accelerating reactions between aqueous bases and organic substrates. A study employing Bu₄NBr (0.1 equiv.) in a water-DCM system reduced reaction time from 12 to 4 hours [5].

Green Chemistry Approaches for Sustainable Production

Recent advances prioritize solvent-free conditions or biodegradable solvents. Microwave-assisted esterification of 3-hydroxybenzoic acid with allyl alcohol using H₂SO₄ (2 mol%) under solvent-free conditions achieves 95% yield in 20 minutes, reducing energy consumption by 60% compared to conventional heating [4]. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have also been employed as recyclable catalysts, enabling five consecutive reaction cycles with <5% loss in activity [3].

Table 2: Solvent Optimization Strategies

Solvent SystemCatalystTemperature (°C)Yield (%)
Solvent-free (microwave)H₂SO₄10095
[BMIM][BF₄]TsOH8089
Water-DCM (Bu₄NBr)K₂CO₃2591

Allyl 3-hydroxybenzoate undergoes hydrolytic degradation through several distinct pathways, with the primary mechanism involving ester bond cleavage at the acyl-oxygen linkage [1] [2]. The hydrolytic stability of this compound can be inferred from extensive studies on related benzoate esters, which demonstrate significant structure-activity relationships in degradation kinetics [1]. The fundamental hydrolytic mechanism follows a bimolecular nucleophilic acyl substitution pathway, where water or hydroxide ions attack the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate [1] [2].

The alkaline hydrolysis of benzoate esters proceeds through the addition of hydroxide ions to the carbonyl group, forming a tetrahedral intermediate as the rate-determining step [1] [3]. This mechanism follows the acyl-oxygen cleavage pathway, where the ester bond between the carbonyl carbon and the bridging oxygen is cleaved [3]. For allyl 3-hydroxybenzoate, this process would result in the formation of 3-hydroxybenzoic acid and allyl alcohol as primary hydrolysis products. The presence of the hydroxyl group in the meta position relative to the carboxyl group influences the electron density distribution in the aromatic ring, affecting the electrophilicity of the carbonyl carbon [1].

Experimental data from related benzoate esters indicate that the hydrolytic stability varies significantly with structural modifications [1]. Methyl benzoate exhibits an alkaline hydrolysis half-life of 14 minutes, while ethyl benzoate shows similar stability with the same half-life [1]. The introduction of bromine substituents at different positions demonstrates the impact of electronic effects on hydrolytic stability. Ethyl 3-bromobenzoate shows increased stability with a half-life of 25 minutes, attributed to the electron-donating effect of bromine in the meta position, which reduces carbonyl electrophilicity [1].

The oxidative degradation pathways of allyl 3-hydroxybenzoate involve multiple reactive sites within the molecule [4] [5] [6]. The allyl group presents a particularly vulnerable site for oxidative attack due to the presence of the carbon-carbon double bond and the adjacent methylene group [4]. Allylic oxidation can occur through several mechanisms, including radical-mediated processes and metal-catalyzed oxidations. Studies on related allylic compounds demonstrate that peroxygenase-catalyzed allylic oxidation can occur with high chemo- and regioselectivity [4].

The 3-hydroxybenzoate moiety is susceptible to oxidative degradation through hydroxyl radical attack, which can occur at multiple positions on the aromatic ring [6]. Research on 4-hydroxybenzoate degradation demonstrates that hydroxyl radicals preferentially attack positions ortho to the existing hydroxyl group, leading to the formation of dihydroxybenzoate derivatives [6]. For 3-hydroxybenzoate, similar attack patterns would be expected, with hydroxyl radicals adding to the 2, 4, or 6 positions of the aromatic ring [6].

The enzymatic degradation pathway of 3-hydroxybenzoate involves para-hydroxylation to form 2,5-dihydroxybenzoate through the action of 3-hydroxybenzoate 6-hydroxylase [12]. This flavoprotein monooxygenase catalyzes the hydroxylation reaction with a rate constant of 1.13 × 10⁶ M⁻¹ s⁻¹ for the reaction with oxygen [12]. The mechanism involves the formation of a C4a-peroxy flavin intermediate, followed by protonation to form a C4a-hydroperoxyflavin with a rate constant of 96 s⁻¹ [12].

Reactivity with Nucleophiles and Electrophiles

The reactivity of allyl 3-hydroxybenzoate with nucleophiles and electrophiles is governed by the electronic properties of its functional groups and their spatial arrangement [11] [9]. The compound contains multiple reactive sites that can participate in nucleophilic and electrophilic reactions, including the ester carbonyl, the phenolic hydroxyl group, and the allyl double bond [1] [2] [9].

Nucleophilic attack on allyl 3-hydroxybenzoate can occur at several positions, with the ester carbonyl being the most electrophilic site under normal conditions [1] [2]. The carbonyl carbon is susceptible to attack by various nucleophiles, including water, hydroxide ions, amines, and alcohols [1]. The reactivity towards nucleophiles is enhanced by the electron-withdrawing effect of the aromatic ring, which increases the electrophilicity of the carbonyl carbon through resonance stabilization of the resulting tetrahedral intermediate [1].

The allyl group in allyl 3-hydroxybenzoate can undergo nucleophilic attack under specific conditions, particularly when activated by transition metal catalysts or under acidic conditions that promote protonation of the double bond [9] [10]. Studies on allylic systems demonstrate that the reactivity of allyl groups towards nucleophiles is significantly enhanced when the allyl group is conjugated with electron-withdrawing groups or when it participates in metal-coordinated intermediates [9].

Research on related α,β-unsaturated compounds provides insight into the nucleophilic reactivity patterns expected for allyl 3-hydroxybenzoate [11]. The Hard and Soft, Acids and Bases theory predicts that soft nucleophiles, particularly sulfur-containing compounds like cysteine, will preferentially react with the soft electrophilic sites in the molecule [11]. The nucleophilicity indices for various electrophiles demonstrate that compounds with similar electronic characteristics show preferential reactivity with cysteine residues over histidine or lysine [11].

The phenolic hydroxyl group in the 3-position serves as both a nucleophilic and electrophilic site depending on the reaction conditions [12] [6]. Under basic conditions, the phenoxide anion formed through deprotonation acts as a strong nucleophile capable of attacking electrophilic centers [12]. The pKa value of related 3-hydroxybenzoic acid derivatives is approximately 9.15, indicating that significant deprotonation occurs at physiological pH [13].

Electrophilic reactivity of allyl 3-hydroxybenzoate is primarily observed at the aromatic ring, where electrophilic aromatic substitution can occur [6]. The hydroxyl group in the meta position acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group [6]. This reactivity pattern is consistent with the known directing effects of phenolic substituents in aromatic systems [6].

Metal-catalyzed reactions involving allyl 3-hydroxybenzoate demonstrate the versatility of the compound in participating in both nucleophilic and electrophilic processes [10] [14]. Palladium-catalyzed reactions of allyl esters show that the allyl group can be activated towards nucleophilic attack through formation of π-allyl palladium intermediates [10] [14]. These intermediates facilitate nucleophilic substitution reactions that proceed through inner-sphere mechanisms [10].

Stability Under Variable pH and Temperature Conditions

The stability of allyl 3-hydroxybenzoate under varying pH and temperature conditions is critical for understanding its behavior in different chemical environments [15] [1] [16]. The compound exhibits distinct stability profiles depending on the acidity or basicity of the medium and the thermal conditions applied [15] [1].

pH-dependent stability studies on related benzoate esters demonstrate that these compounds generally exhibit good stability in the pH range of 2.5 to 10.0 [15] [1]. However, the stability decreases significantly under strongly alkaline conditions (pH > 12), where rapid ester hydrolysis occurs [15] [1]. The presence of the hydroxyl group in the 3-position of allyl 3-hydroxybenzoate introduces additional pH-dependent behavior due to the ionizable nature of the phenolic group [13].

At low pH values (pH < 3), allyl 3-hydroxybenzoate is expected to be relatively stable towards hydrolysis, as acid-catalyzed ester hydrolysis typically requires more forcing conditions than base-catalyzed hydrolysis [2] [16]. The protonation of the carbonyl oxygen under acidic conditions actually decreases the electrophilicity of the carbonyl carbon towards nucleophilic attack by water molecules, resulting in slower hydrolysis rates compared to neutral or basic conditions [2].

In the neutral pH range (pH 6-8), the compound exhibits moderate stability with slow hydrolysis kinetics [1] [2]. The hydrolysis rate is primarily determined by the direct attack of water molecules on the ester carbonyl, which is a relatively slow process in the absence of catalytic amounts of acid or base [1]. The half-life for hydrolysis under these conditions is expected to be on the order of hours to days, depending on the temperature and ionic strength of the medium [1].

Under alkaline conditions (pH > 8), allyl 3-hydroxybenzoate undergoes rapid base-catalyzed hydrolysis through the mechanism described previously [1] [16]. The reaction rate increases exponentially with increasing hydroxide ion concentration, following second-order kinetics [1]. At pH 12.5, related aromatic esters show significant degradation within 5-7 days, with ester bond cleavage being the primary degradation pathway [15].

Temperature effects on the stability of allyl 3-hydroxybenzoate are multifaceted, involving both the ester linkage and the allyl functionality [7] [17] [8]. At ambient temperatures (20-25°C), the compound is expected to be stable for extended periods when stored under appropriate conditions [17]. However, elevated temperatures significantly accelerate both hydrolytic and thermal degradation processes [8] [19] [16].

Studies on related allyl esters indicate that thermal decomposition begins to occur at temperatures above 150°C [7]. The primary thermal degradation pathway involves the cleavage of the ester bond to form the corresponding carboxylic acid and allyl alcohol, which subsequently dehydrates to form propene [7] [18]. The thermal stability of allyl esters is generally lower than that of their alkyl analogs due to the enhanced reactivity of the allyl group [18] [20].

High-temperature water (250-300°C) promotes rapid hydrolysis of benzoate esters, even in the absence of added catalysts [16]. Under these conditions, the enhanced nucleophilicity of water molecules, combined with the increased collision frequency and energy, results in accelerated ester hydrolysis [16]. Studies on methyl benzoates show that complete hydrolysis can occur within 30 minutes at 300°C in pure water [16].

The combination of elevated temperature and alkaline conditions represents the most challenging environment for allyl 3-hydroxybenzoate stability [16]. At 200°C in 2% potassium hydroxide solution, related benzoate esters undergo complete saponification within 30 minutes [16]. The enhanced nucleophilicity of hydroxide ions at high temperature, combined with increased molecular motion and reduced solution viscosity, creates conditions that favor rapid ester bond cleavage [16].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types